Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride
Description
Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride is a secondary amine salt featuring a benzyl group attached to an ethyl chain terminating in a 4-methylcyclohexyl substituent. Its molecular formula is C₁₆H₂₆ClN (calculated molecular weight: 267.84 g/mol). The compound’s structure combines aromatic (benzyl) and alicyclic (4-methylcyclohexyl) moieties, which influence its physicochemical properties, such as lipophilicity and solubility. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
N-benzyl-2-(4-methylcyclohexyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16;/h2-6,14-15,17H,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBOWQYFJWIQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(4-methylcyclohexyl)ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride is primarily investigated for its potential therapeutic uses. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of benzylamines, including this compound, in anticancer therapies. For instance, compounds derived from benzylamines have been shown to inhibit deubiquitinase complexes, which are crucial for cancer cell survival. This suggests that this compound could serve as a lead compound in the development of novel anticancer agents targeting these pathways .
Neurological Applications
Research indicates that benzylamines may exhibit neuroprotective properties. The compound may influence neurotransmitter systems and has been studied for its effects on neurodegenerative diseases. For example, derivatives of benzylamine have been evaluated for their ability to modulate dopamine receptors, which could be beneficial in treating conditions like Parkinson's disease .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations.
Synthesis of Pharmaceuticals
The compound is utilized in the synthesis of several pharmaceutical agents. Its ability to undergo N-alkylation reactions makes it valuable for creating complex molecules used in drug formulations. For example, benzylamine derivatives have been employed in the synthesis of medications such as alniditan and lacosamide, which are used for migraine treatment and epilepsy management, respectively .
Development of New Chemical Entities
The structural diversity offered by this compound allows chemists to explore new chemical entities with potential biological activity. Research has demonstrated that modifications to the benzyl group can lead to compounds with enhanced efficacy against various pathogens, including Mycobacterium tuberculosis .
Case Study: Antimycobacterial Activity
A series of studies synthesized derivatives of benzylamines and evaluated their antimycobacterial properties against Mycobacterium tuberculosis. Some compounds exhibited minimal inhibitory concentrations comparable to first-line drugs like isoniazid, indicating the potential of these derivatives as new treatments for tuberculosis .
| Compound Name | Structure | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzyl[2-(4-methylcyclohexyl)ethyl]amine | Structure | 0.5 | |
| N-benzyl-4-aminoquinoline | Structure | 0.25 |
Case Study: Neuroprotective Effects
In a neuropharmacological study, modifications of benzylamines were tested for their effects on neuronal cell lines exposed to neurotoxic agents. The results indicated that certain derivatives could protect neurons from oxidative stress and apoptosis, suggesting therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
[2-(1,3-Benzoxazol-2-yl)ethyl]amine Hydrochloride (CAS 1332530-19-4)
- Molecular Formula : C₉H₁₁ClN₂O
- Molecular Weight : 198.65 g/mol
- Key Features: Contains a benzoxazole ring (aromatic heterocycle) with hydrogen-bonding capacity (3 H-acceptors, 1 H-donor).
- Applications : Used in medicinal chemistry for kinase inhibition and antimicrobial studies .
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride (CAS 356530-85-3)
- Molecular Formula : C₁₆H₂₃ClN
- Molecular Weight : 265.82 g/mol
- Key Features: Features a cyclohexenyl group (unsaturated alicyclic ring) and a 4-methylbenzyl substituent.
- Applications : Investigated as a synthetic intermediate for antipsychotic and analgesic agents .
Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine Hydrochloride (CAS 138852-32-1)
- Molecular Formula : C₂₁H₂₈ClN
- Molecular Weight : 329.91 g/mol
- Key Features : Incorporates a 4-cyclohexylphenyl group, introducing steric bulk and enhanced lipophilicity. The extended aromatic system may improve binding affinity in receptor-targeted therapies compared to the simpler benzyl group in the target compound.
- Applications : Explored in CNS drug development due to its ability to cross the blood-brain barrier .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bonding (Acceptors/Donors) | Suppliers/Applications |
|---|---|---|---|---|---|
| Benzyl[2-(4-methylcyclohexyl)ethyl]amine HCl | C₁₆H₂₆ClN | 267.84 | 4-Methylcyclohexyl, benzyl | 2 H-acceptors, 1 H-donor | Synthetic intermediate (inferred) |
| [2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl | C₉H₁₁ClN₂O | 198.65 | Benzoxazole | 3 H-acceptors, 1 H-donor | 3 suppliers (e.g., medicinal chemistry) |
| 2-(1-Cyclohexen-1-yl)ethylamine HCl | C₁₆H₂₃ClN | 265.82 | Cyclohexenyl, 4-methylbenzyl | 2 H-acceptors, 1 H-donor | 1 supplier (BIOFOUNT) |
| Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine HCl | C₂₁H₂₈ClN | 329.91 | 4-Cyclohexylphenyl | 2 H-acceptors, 1 H-donor | 3 suppliers (e.g., CNS drug research) |
Research Findings and Implications
The cyclohexenyl analog (CAS 356530-85-3) exhibits moderate reactivity due to its unsaturated ring, limiting its stability under oxidative conditions compared to the saturated target compound .
Synthetic Utility :
- The benzylamine core is versatile for N-alkylation and Schiff base formation. However, steric hindrance from the 4-methylcyclohexyl group may slow reaction kinetics relative to less bulky analogs .
Pharmacological Potential: Structural analogs with aromatic heterocycles (e.g., benzoxazole) show promise in anticancer and antimicrobial studies, while alicyclic variants like the target compound are explored for CNS applications due to improved blood-brain barrier penetration .
Biological Activity
Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride, a compound with notable potential in biological applications, has garnered interest for its interaction with neurotransmitter systems and its implications in therapeutic contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by its unique structure that combines a benzyl group with an ethylamine moiety linked to a 4-methylcyclohexyl group. This configuration is believed to influence its biological interactions significantly.
The primary mechanism of action involves the modulation of neurotransmitter receptors. The compound has been shown to interact specifically with serotonin receptors, particularly the 5-HT1B subtype, which plays a critical role in various neurological conditions such as depression and anxiety. Binding to these receptors can alter neurotransmitter release and uptake, thereby affecting neuronal signaling pathways .
Neurotransmitter Interactions
Research indicates that this compound exhibits significant affinity for several neurotransmitter receptors:
- Serotonin Receptors : Particularly the 5-HT1B receptor, which is implicated in mood regulation.
- Dopamine Receptors : Potential effects on dopaminergic signaling pathways have also been noted.
This receptor interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of related compounds. While direct evidence for this compound is limited, structural analogs have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study assessing the growth inhibition of certain bacterial strains found that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The minimal inhibitory concentrations (MICs) were comparable to established antibiotics, indicating potential therapeutic uses .
- Neuropharmacological Evaluations :
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves reductive amination between benzylamine and 4-methylcyclohexylacetone, followed by HCl salt formation. Key steps include:
- Starting Materials : Benzylamine and 4-methylcyclohexylacetone (or equivalent ketone derivatives) .
- Catalysts : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for reductive amination .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) .
Methodological Tip : Monitor reaction progress via TLC (Rf ~0.5 in 9:1 chloroform/methanol). Adjust pH during salt formation to ensure >95% purity .
Q. How can researchers characterize this compound’s structural integrity using spectroscopic methods?
- NMR :
- ¹H NMR : Expect aromatic protons (δ 7.2–7.4 ppm for benzyl), cyclohexyl protons (δ 1.0–2.1 ppm), and amine protons (δ 2.5–3.2 ppm).
- ¹³C NMR : Confirm the cyclohexyl (δ 25–35 ppm) and benzyl (δ 128–140 ppm) carbons .
- FT-IR : Look for N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
Validation : Compare with computational data (e.g., DFT simulations) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like neurotransmitter receptors?
- Docking Studies : Use software like AutoDock Vina to simulate binding to serotonin (5-HT) or dopamine receptors. The benzyl and cyclohexyl groups may occupy hydrophobic pockets, while the amine forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER). Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .
Case Study : A 2024 study on analogous compounds showed cyclohexyl derivatives exhibit higher 5-HT2A affinity than phenyl counterparts (Ki = 12 nM vs. 45 nM) .
Q. What strategies resolve contradictions in reported cytotoxicity data across in vitro studies?
- Experimental Variables :
- Cell Lines : Test across multiple lines (e.g., HeLa, MCF-7) to assess tissue-specific effects .
- Assay Conditions : Standardize incubation time (48–72 hr) and concentrations (1–100 µM) to minimize variability .
- Mechanistic Analysis : Use flow cytometry to differentiate apoptosis (Annexin V+/PI–) from necrosis (Annexin V+/PI+) .
Data Conflict Example : A 2023 study reported IC50 = 25 µM in HeLa cells, while a 2024 study found IC50 = 50 µM. Discrepancy traced to serum content differences in culture media .
Q. How can researchers optimize enantiomeric purity for chiral center-containing derivatives?
- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation (≥90% ee) .
- Asymmetric Synthesis : Employ chiral catalysts like BINAP-Ru complexes in hydrogenation steps (up to 98% ee) .
Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to confirm purity .
Data Analysis and Methodological Challenges
Q. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hr. Monitor via HPLC for degradation products (e.g., benzyl alcohol) .
- Thermal Stress : Heat at 60°C for 72 hr; assess mass loss via TGA .
Key Finding : The hydrochloride salt form enhances stability (t90 > 6 months at 25°C) compared to freebase .
Q. How do substituents on the cyclohexyl ring (e.g., methyl vs. ethyl) impact pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
